REACTION_SMILES
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[Br:29][c:30]1[cH:31][cH:32][c:33]([S:36](=[O:37])(=[O:38])[NH:39][c:40]2[s:41][cH:42][cH:43][n:44]2)[cH:34][cH:35]1.[C:58]([O-:59])(=[O:60])[CH3:61].[C:63]([O-:64])(=[O:65])[CH3:66].[CH2:45]1[O:46][CH2:47][CH2:48][O:49][CH2:50]1.[CH3:51][C:52](=[O:53])[CH3:54].[Cu:55]([I:56])[I:57].[Pd+2:62].[c:10]1([P:11]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:24][cH:25][cH:26][cH:27][cH:28]1.[n:1]1[cH:2][nH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[nH:1]1[c:2](-[c:30]2[cH:31][cH:32][c:33]([S:36](=[O:37])(=[O:38])[NH:39][c:40]3[s:41][cH:42][cH:43][n:44]3)[cH:34][cH:35]2)[n:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Nc1nccs1)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I[Cu]I
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccc2[nH]cnc2c1
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Name
|
|
Type
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product
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Smiles
|
O=S(=O)(Nc1nccs1)c1ccc(-c2nc3ccccc3[nH]2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |